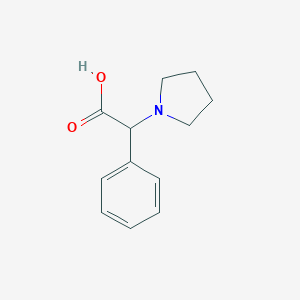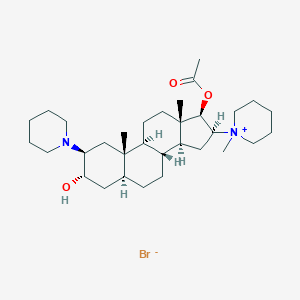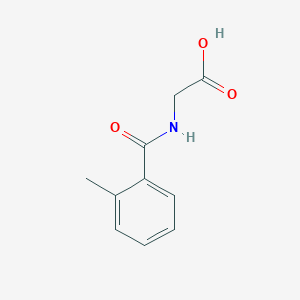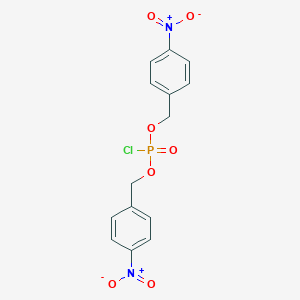
Phenyl-pyrrolidin-1-yl-essigsäure
Übersicht
Beschreibung
Phenyl-pyrrolidin-1-yl-acetic acid, also known as Phenyl-pyrrolidin-1-yl-acetic acid, is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound Phenyl-pyrrolidin-1-yl-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenyl-pyrrolidin-1-yl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl-pyrrolidin-1-yl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffdesign und -synthese
Phenyl-pyrrolidin-1-yl-essigsäure dient als vielseitiges Grundgerüst in der Wirkstoffforschung, da der Pyrrolidinring den Pharmaphorraum effizient erforschen kann. Seine sp3-Hybridisierung, sein Beitrag zur Stereochemie und seine Nicht-Planarität verbessern die dreidimensionale Abdeckung, was entscheidend für die Entwicklung neuer Verbindungen mit selektiver biologischer Aktivität ist .
Pharmakokinetik: Verbesserung von Arzneimittelprofilen
Der Pyrrolidinring der Verbindung ist entscheidend für die Modifizierung des pharmakokinetischen Profils von Arzneimittelkandidaten. So wurden beispielsweise Derivate von this compound als selektive Androgenrezeptor-Modulatoren (SARMs) synthetisiert, wodurch die Struktur für eine bessere Wirksamkeit und Sicherheit optimiert wurde .
Entwicklung bioaktiver Moleküle: Zielselektivität
Forscher haben die Pyrrolidinderivate zur Herstellung bioaktiver Moleküle mit Zielselektivität eingesetzt. Dazu gehört die Entwicklung von cis-3,4-Diphenylpyrrolidinderivaten als inverse Agonisten zur Behandlung von Autoimmunerkrankungen durch die Zielsetzung des retinsäureverwandten Waisenrezeptors γ (RORγt) .
Stereogenität: Enantioselektive Proteinbindung
Die Stereogenität der Kohlenstoffe im Pyrrolidinring ermöglicht die Entwicklung verschiedener Stereoisomere. Diese Isomere können aufgrund ihrer unterschiedlichen Bindungsweisen an enantioselektive Proteine unterschiedliche biologische Profile aufweisen, was im Wirkstoffdesign von Bedeutung ist .
Strukturvielfalt: Gesättigte heterocyclische Grundgerüste
Im Gegensatz zu flachen heteroaromatischen Ringen ermöglicht das gesättigte heterocyclische Grundgerüst von this compound eine größere Strukturvielfalt. Diese Vielfalt ist vorteilhaft für die Generierung neuer Verbindungen mit einzigartigen physikalisch-chemischen Eigenschaften .
Kosmetische Anwendungen: Anti-Aging-Produkte
Pyrrolidinessigsäure, eine verwandte Verbindung, findet Verwendung in kosmetischen Produkten, insbesondere in Anti-Aging-Formulierungen wie Falten vorbeugenden oder mildernden Produkten. Diese Anwendung unterstreicht die Vielseitigkeit der Verbindung über pharmazeutische Produkte hinaus .
Chemische Synthese: Organische Reaktionen
Als Reaktant und Reagenz ist this compound in verschiedenen organischen Reaktionen wertvoll. Seine einzigartige Struktur macht es geeignet für die Synthese komplexer Moleküle, was entscheidend für die Herstellung neuer Materialien oder Chemikalien sein kann .
Materialwissenschaft: Entwicklung neuer Materialien
Die Fähigkeit der Verbindung, heteroatomare Fragmente in Moleküle einzuführen, macht sie zu einem nützlichen Werkzeug in der Materialwissenschaft. Es kann dazu beitragen, die physikalisch-chemischen Parameter zu verändern, um die gewünschten Eigenschaften in neuen Materialien zu erzielen .
Wirkmechanismus
Target of Action
Phenyl-pyrrolidin-1-yl-acetic acid, also known as 2-phenyl-2-(pyrrolidin-1-yl)acetic acid, is a compound that has been studied for its potential biological activity Compounds with a pyrrolidine ring, which is present in phenyl-pyrrolidin-1-yl-acetic acid, have been shown to have nanomolar activity against ck1γ and ck1ε .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the structure of a compound can significantly influence its pharmacokinetic profile .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of a compound .
Safety and Hazards
Phenyl-pyrrolidin-1-yl-acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Pyrrolidine derivatives, which include Phenyl-pyrrolidin-1-yl-acetic acid, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the pyrrolidine derivative .
Cellular Effects
It is known that pyrrolidine derivatives can have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . These effects are likely to influence various cellular processes and functions.
Molecular Mechanism
Pyrrolidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrrolidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrrolidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrrolidine derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that pyrrolidine derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOZIYFGQLGJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349417 | |
| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100390-48-5 | |
| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100390-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)





